molecular formula C16H26N4O3S B2553086 N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide CAS No. 2034282-75-0

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide

Cat. No. B2553086
CAS RN: 2034282-75-0
M. Wt: 354.47
InChI Key: NNHMDWFNULAASM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of sulfonimidates, which are organosulfur species. They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .


Molecular Structure Analysis

The molecule contains a tolyl group, which is a functional group related to toluene. The tolyl group has the general formula CH3C6H4−R, where the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .


Chemical Reactions Analysis

Sulfonimidates, like the one in this compound, have been used as building blocks to access alternative sulfur (VI) compounds. They have found uses as alkyl transfer reagents to acids, alcohols, and phenols .


Physical And Chemical Properties Analysis

Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . They have the possibility to modify up to three points of diversity: the O–R1 bond, the S–C (R2) bond, and finally the nitrogen R3 substituent .

Scientific Research Applications

Organocatalysis and Selective Oxidation

Drug Design and Medicinal Chemistry

Synthetic Chemistry and Substrate Diversity

Biological Evaluation and Pharmacological Activity

Mechanism of Action

The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-13-6-4-5-7-15(13)18-16(21)17-12-14-8-10-20(11-9-14)24(22,23)19(2)3/h4-7,14H,8-12H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHMDWFNULAASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide

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